molecular formula C15H18ClNO5 B11796888 2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde

2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde

Cat. No.: B11796888
M. Wt: 327.76 g/mol
InChI Key: QXGSAFCXYLXFPI-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde is a chemical compound with the molecular formula C15H18ClNO5 and a molecular weight of 327.76 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a morpholino-oxoethoxy group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde involves several steps. One common method includes the reaction of 2-chloro-5-ethoxybenzaldehyde with morpholine and an appropriate oxoethoxy reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The morpholino group can form hydrogen bonds with biological macromolecules, while the chloro and ethoxy groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-5-ethoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H18ClNO5

Molecular Weight

327.76 g/mol

IUPAC Name

2-chloro-5-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde

InChI

InChI=1S/C15H18ClNO5/c1-2-21-13-7-11(9-18)12(16)8-14(13)22-10-15(19)17-3-5-20-6-4-17/h7-9H,2-6,10H2,1H3

InChI Key

QXGSAFCXYLXFPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)N2CCOCC2

Origin of Product

United States

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